molecular formula C24H33N5O3 B12190475 N-[6-(4-carbamoylpiperidin-1-yl)-6-oxohexyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide

N-[6-(4-carbamoylpiperidin-1-yl)-6-oxohexyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide

Cat. No.: B12190475
M. Wt: 439.6 g/mol
InChI Key: YDASULHULULUMD-UHFFFAOYSA-N
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Description

N-[6-(4-carbamoylpiperidin-1-yl)-6-oxohexyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a piperidine ring, a carboxamide group, and a beta-carboline core, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[6-(4-carbamoylpiperidin-1-yl)-6-oxohexyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide typically involves multiple steps, including the formation of the beta-carboline core, the introduction of the piperidine ring, and the attachment of the carboxamide group. Common reagents used in these reactions include various amines, carboxylic acids, and coupling agents. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for larger batches, and ensuring compliance with safety and environmental regulations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-[6-(4-carbamoylpiperidin-1-yl)-6-oxohexyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, potentially altering the compound’s reactivity and properties.

    Reduction: Reduction reactions can remove oxygen-containing groups or introduce hydrogen atoms, modifying the compound’s structure and activity.

    Substitution: Substitution reactions can replace specific atoms or groups within the molecule, allowing for the creation of derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while reduction may produce more saturated compounds.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for synthesizing more complex molecules, studying reaction mechanisms, and developing new synthetic methodologies.

    Biology: Researchers may investigate the compound’s effects on biological systems, including its interactions with proteins, enzymes, and cellular pathways.

    Medicine: The compound’s unique structure may make it a candidate for drug development, particularly for targeting specific molecular pathways or receptors.

Mechanism of Action

The mechanism of action of N-[6-(4-carbamoylpiperidin-1-yl)-6-oxohexyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to changes in cellular function and activity. The compound’s structure allows it to bind to specific sites on target molecules, influencing their activity and downstream effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[6-(4-carbamoylpiperidin-1-yl)-6-oxohexyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide is unique due to its combination of a beta-carboline core with a piperidine ring and a carboxamide group

Properties

Molecular Formula

C24H33N5O3

Molecular Weight

439.6 g/mol

IUPAC Name

N-[6-(4-carbamoylpiperidin-1-yl)-6-oxohexyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxamide

InChI

InChI=1S/C24H33N5O3/c25-23(31)17-9-13-28(14-10-17)22(30)8-2-1-5-12-26-24(32)29-15-11-19-18-6-3-4-7-20(18)27-21(19)16-29/h3-4,6-7,17,27H,1-2,5,8-16H2,(H2,25,31)(H,26,32)

InChI Key

YDASULHULULUMD-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)N)C(=O)CCCCCNC(=O)N2CCC3=C(C2)NC4=CC=CC=C34

Origin of Product

United States

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